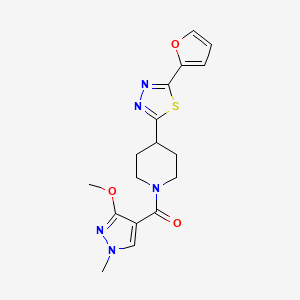

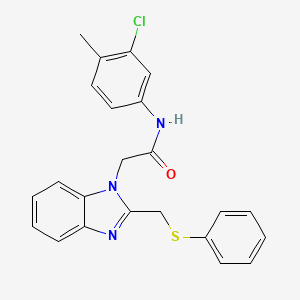

![molecular formula C20H19NO2S B2374092 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034572-53-5](/img/structure/B2374092.png)

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用

Chemical Transformations and Synthesis

N-(2-Acylaryl)benzamides, including analogous compounds like N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, undergo Camps cyclization to produce high yields of various quinolinones. This reaction highlights the versatility of these compounds in chemical synthesis, providing a pathway for creating complex molecules from simpler precursors (Mochalov et al., 2016).

Application in Catalysis

Chiral Ru(II) complexes derived from N-substituted thiophene-2-carboxamide ligands have been used as catalysts for asymmetric transfer hydrogenation of ketones, demonstrating the potential of these compounds in enhancing the efficiency and selectivity of catalytic reactions (Sheeba et al., 2014).

Role in Organic Light-Emitting Devices (OLEDs)

The dehydrogenative annulation of thiophen-2-carboxamides has been explored for the synthesis of benzo[c]thiophenes, some of which exhibited strong solid-state fluorescence. This property is crucial for the development of organic light-emitting diodes (OLEDs) and other photonic applications, indicating the importance of such compounds in the advancement of material sciences (Fukuzumi et al., 2016).

Antineoplastic Potential

Benzo[b]thiophene derivatives, particularly those modified at the carboxamide group, have shown promising results in inhibiting the growth of various tumor cell lines at nanomolar concentrations. This suggests their potential application in the development of new anticancer therapies (Sagardoy et al., 2010).

特性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c22-19(18-12-14-6-4-5-9-17(14)24-18)21-13-20(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,23H,10-11,13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBZJBTWZAIONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3S2)(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374011.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)

![3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2374017.png)

![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)

![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)

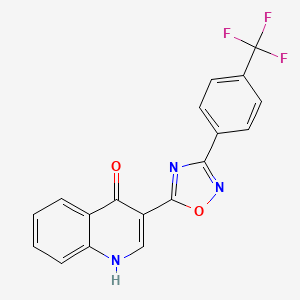

![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)

![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)